1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine
Description
Properties
IUPAC Name |
1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSIFSFDBSMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN2CCNCC2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine typically involves the reaction of 4,5-dimethoxy-2-methylbenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aromatic ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Piperazine Derivatives and Receptor Interactions
- Substituent Position and Activity: Methoxy groups at positions 4 and 5 (as in the target compound) are less common in psychoactive phenylpiperazines compared to 2,5-dimethoxy substitutions (e.g., DOI, a 5-HT2A agonist) . The 2-methyl group may enhance lipophilicity and metabolic stability compared to halogenated analogs like 3,4-CFPP or pBPP .
Structure-Activity Relationship (SAR) Insights
Key SAR Trends :
Methoxy Groups: Methoxy substituents generally increase binding to serotonin receptors. For example, 1-(2-methoxyphenyl)piperazine exhibits mixed 5-HT1B/1C activity, influencing sympathetic nerve discharge (SND) . Dimethoxy substitutions (as in the target compound) may create steric or electronic effects that alter receptor subtype selectivity compared to mono-methoxy analogs.
Methyl Substituents :
- A methyl group at the R2 position (e.g., compound 7a in ) enhances activity by occupying hydrophobic pockets in binding sites . In the target compound, the 2-methyl group may similarly improve binding to dopamine D2 receptors, as seen in related piperidines .
Halogen vs. Alkyl Substitutions :
Dopaminergic Activity :
Serotonergic Activity :
Cytotoxic Potential :
- 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7) . The dimethoxy-methylphenyl group in the target compound could modulate similar antitumor effects, though this requires experimental validation.
Physicochemical and Conformational Properties
- Conformational Flexibility : Piperazine rings typically adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain . The 4,5-dimethoxy-2-methylphenyl group in the target compound likely stabilizes a specific conformation, enhancing receptor complementarity.
- Solubility and Metabolism : Methoxy groups increase water solubility compared to halogenated analogs, while the methyl group may slow hepatic metabolism (e.g., CYP450-mediated demethylation) .
Biological Activity
1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H22N2O2
- Molecular Weight : 250.34 g/mol
- IUPAC Name : this compound
- Appearance : Powder
Biological Activity Overview
The compound exhibits various biological activities, including:
- Antidepressant Effects : Related to its interaction with serotonin receptors.
- Antimicrobial Activity : Potential efficacy against various bacterial strains.
- Cytotoxic Effects : Notable in cancer cell lines.
Pharmacological Mechanisms
This compound acts primarily through:
- Serotonin Receptor Modulation : It may influence serotonin pathways, which are crucial in mood regulation and anxiety.
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which could affect endocannabinoid signaling pathways.
Antidepressant Activity
Research indicates that compounds with similar piperazine structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that piperazine derivatives can significantly reduce depressive behaviors in rodent models by modulating serotonin levels in the brain .
Antimicrobial Properties
A study evaluating various piperazine derivatives found that this compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were noted to be effective against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0048 to 0.0195 mg/mL .
Cytotoxicity in Cancer Cell Lines
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. The results indicated a significant inhibition of cell growth, with some derivatives achieving GI50 values below 10 µM .
Data Table: Biological Activities
Q & A
Q. How can researchers validate the specificity of piperazine derivatives for target receptors while minimizing off-target effects?
- Methodological Answer :
- Selectivity profiling : Screen against receptor panels (e.g., GPCR, kinase) .
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]raclopride for D2 receptors) to quantify Ki values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
